molecular formula C20H34O2 B10829014 8(Z),11(Z),14(Z)-Octadecatrienoic Acid ethyl ester

8(Z),11(Z),14(Z)-Octadecatrienoic Acid ethyl ester

Cat. No.: B10829014
M. Wt: 306.5 g/mol
InChI Key: RWGSLEHAYKJECS-QNEBEIHSSA-N
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Description

8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester is a long-chain polyunsaturated fatty acid ethyl ester It is derived from the esterification of 8(Z),11(Z),14(Z)-Octadecatrienoic Acid with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester typically involves the esterification of 8(Z),11(Z),14(Z)-Octadecatrienoic Acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or sodium perphosphate . The reaction conditions include heating the mixture to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and byproducts .

Chemical Reactions Analysis

Types of Reactions: 8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammation and other physiological processes . The compound targets various molecular pathways, including those involved in lipid metabolism and signal transduction .

Comparison with Similar Compounds

  • 8(Z),11(Z),14(Z),17(Z)-Octadecatetraenoic Acid Ethyl Ester
  • 5(Z),8(Z),11(Z),14(Z),17(Z)-Eicosapentaenoic Acid Ethyl Ester
  • 5(Z),8(Z),11(Z),14(Z)-Eicosatetraenoic Acid Methyl Ester

Comparison: 8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester is unique due to its specific double bond configuration and chain length. Compared to similar compounds, it has distinct physical and chemical properties that influence its reactivity and biological activity. For instance, the presence of three conjugated double bonds in its structure makes it more susceptible to oxidation compared to compounds with fewer double bonds .

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h6-7,9-10,12-13H,3-5,8,11,14-19H2,1-2H3/b7-6-,10-9-,13-12-

InChI Key

RWGSLEHAYKJECS-QNEBEIHSSA-N

Isomeric SMILES

CCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC

Canonical SMILES

CCCC=CCC=CCC=CCCCCCCC(=O)OCC

Origin of Product

United States

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